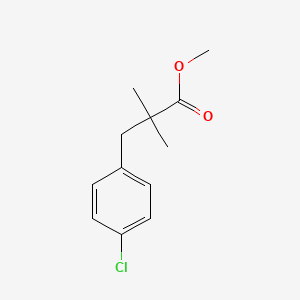![molecular formula C11H12ClIN4O3 B13985578 (2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with significant potential in various scientific fields This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aminopyrimidines and haloalkynes.
Halogenation: Introduction of chlorine and iodine atoms can be done using halogenating agents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Amination: The amino group can be introduced via nucleophilic substitution reactions using amines.
Glycosylation: The oxolan-3-ol moiety can be attached through glycosylation reactions involving protected sugar derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The halogenated pyrimidine core can be reduced to remove halogens or to introduce hydrogen atoms.
Substitution: The halogens (chlorine and iodine) can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium thiolate (NaSR), ammonia (NH3), or sodium alkoxide (NaOR) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibitors: Potential inhibitor of enzymes due to its structural similarity to nucleotides.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs.
Cancer Therapy: Investigated for its potential in cancer treatment due to its ability to interfere with DNA synthesis.
Industry
Material Science: Used in the development of novel materials with unique properties.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of (2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity. It can also intercalate into DNA, disrupting its structure and function. The halogen atoms and amino group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol: Similar compounds include other halogenated pyrimidines and nucleoside analogs.
Uniqueness
Structural Features: The combination of halogens and an amino group on the pyrrolo[2,3-d]pyrimidine core is unique, providing distinct reactivity and binding properties.
Biological Activity: The compound’s ability to interact with both enzymes and nucleic acids makes it a versatile tool in scientific research.
属性
分子式 |
C11H12ClIN4O3 |
|---|---|
分子量 |
410.59 g/mol |
IUPAC 名称 |
5-(2-amino-4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClIN4O3/c12-9-8-4(13)2-17(10(8)16-11(14)15-9)7-1-5(19)6(3-18)20-7/h2,5-7,18-19H,1,3H2,(H2,14,15,16) |
InChI 键 |
GOQQAYXKUJSWPO-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(N=C3Cl)N)I)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


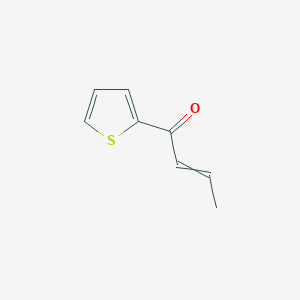
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
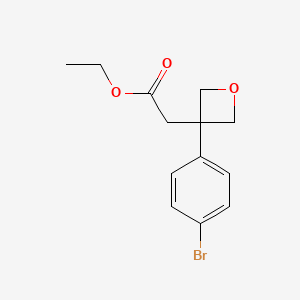
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)


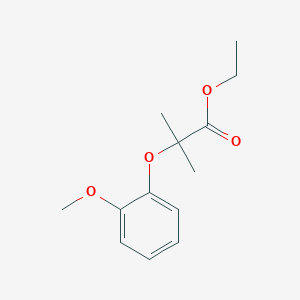
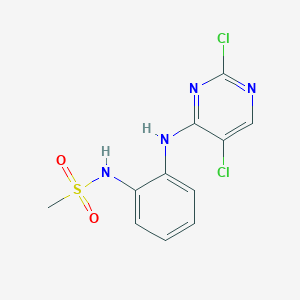
![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)
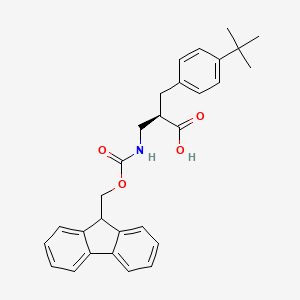
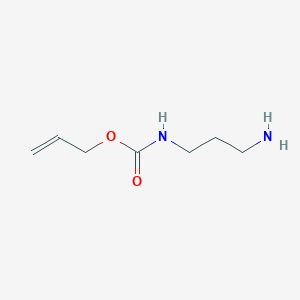
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
![[4-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B13985548.png)
